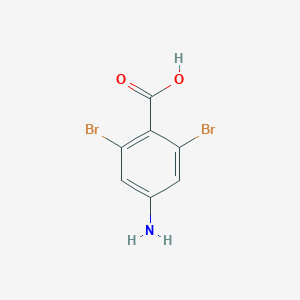
6-乙氧基-2,3,4,5-四氢吡啶
描述
6-Ethoxy-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydropyridine, characterized by the presence of an ethoxy group at the 6th position of the tetrahydropyridine ring.
科学研究应用
6-Ethoxy-2,3,4,5-tetrahydropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties
作用机制
Target of Action
6-Ethoxy-2,3,4,5-tetrahydropyridine is a member of the tetrahydropyridines (THPs) family . THPs have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . .
Mode of Action
It’s known that the rhodium (i) catalyst triggers a coupling reaction through the c–h activation of the alkyne .
Biochemical Pathways
It’s known that α,β-unsaturated imines and alkynes can be used to produce a resourceful reaction cascade piloting the development of highly substituted 1,2,3,6-tetrahydropyridines .
生化分析
Biochemical Properties
6-Ethoxy-2,3,4,5-tetrahydropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase 2 and various kinases . These interactions often involve the binding of 6-Ethoxy-2,3,4,5-tetrahydropyridine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, 6-Ethoxy-2,3,4,5-tetrahydropyridine can interact with proteins involved in cell signaling pathways, influencing the downstream effects of these pathways .
Cellular Effects
The effects of 6-Ethoxy-2,3,4,5-tetrahydropyridine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as those mediated by kinases and phosphatases . By modulating these pathways, 6-Ethoxy-2,3,4,5-tetrahydropyridine can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation . These changes can have profound effects on cell function and overall cellular health.
Molecular Mechanism
At the molecular level, 6-Ethoxy-2,3,4,5-tetrahydropyridine exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, thereby altering their functions. For example, 6-Ethoxy-2,3,4,5-tetrahydropyridine can inhibit the activity of cyclooxygenase 2, reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethoxy-2,3,4,5-tetrahydropyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 6-Ethoxy-2,3,4,5-tetrahydropyridine can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of 6-Ethoxy-2,3,4,5-tetrahydropyridine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 6-Ethoxy-2,3,4,5-tetrahydropyridine can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.
Metabolic Pathways
6-Ethoxy-2,3,4,5-tetrahydropyridine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic transformations can affect the biological activity and toxicity of 6-Ethoxy-2,3,4,5-tetrahydropyridine. Additionally, this compound can influence metabolic flux and metabolite levels in cells, further impacting cellular function .
Transport and Distribution
Within cells and tissues, 6-Ethoxy-2,3,4,5-tetrahydropyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can modulate the bioavailability and distribution of 6-Ethoxy-2,3,4,5-tetrahydropyridine in the body .
Subcellular Localization
The subcellular localization of 6-Ethoxy-2,3,4,5-tetrahydropyridine is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localizations can enhance or inhibit the activity of 6-Ethoxy-2,3,4,5-tetrahydropyridine, depending on the context of its interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2,3,4,5-tetrahydropyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4,5-tetrahydropyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 6-Ethoxy-2,3,4,5-tetrahydropyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like distillation and chromatography would be employed to obtain high-purity product .
化学反应分析
Types of Reactions
6-Ethoxy-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl iodide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: N-oxides of 6-Ethoxy-2,3,4,5-tetrahydropyridine.
Reduction: Saturated derivatives of 6-Ethoxy-2,3,4,5-tetrahydropyridine.
Substitution: Various substituted tetrahydropyridine derivatives.
相似化合物的比较
6-Ethoxy-2,3,4,5-tetrahydropyridine can be compared with other tetrahydropyridine derivatives such as:
6-Methoxy-2,3,4,5-tetrahydropyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2,3,4,5-Tetrahydropyridine: The parent compound without any substituents.
6-Acetyl-2,3,4,5-tetrahydropyridine: Contains an acetyl group at the 6th position
The uniqueness of 6-Ethoxy-2,3,4,5-tetrahydropyridine lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives.
属性
IUPAC Name |
6-ethoxy-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-5-3-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDKJXZGHBIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480599 | |
| Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15200-13-2 | |
| Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)](/img/structure/B98418.png)

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)






![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)




